molecular formula C21H20N4O2S B2835120 6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-phenylpyrimidin-4-one CAS No. 532963-52-3

6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-phenylpyrimidin-4-one

Cat. No.: B2835120
CAS No.: 532963-52-3
M. Wt: 392.48
InChI Key: CLYGBOCEGFOABC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a pyrimidine ring. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would make them aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino, oxo, and sulfanyl groups, as well as the aromatic rings. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, melting point, and other properties .

Scientific Research Applications

Green Chemistry Synthesis Approaches

One study highlights a green and efficient approach for synthesizing novel pyrimidine derivatives via cleavage of the isatin C–N bond, followed by ring expansion, using environmentally friendly catalysts. This method emphasizes practical simplicity, high regioselectivity, and the absence of extraction and chromatographic purification steps, presenting an advancement in the synthesis of complex molecules related to the compound (Poomathi et al., 2015).

Anticancer Research

Research on quinoline derivatives, including structures related to the compound of interest, has shown promise in anticancer applications. One study reports the design, synthesis, and biological evaluation of quinoline-based derivatives as inhibitors of DNA methylation, highlighting their potential in treating cancer through epigenetic mechanisms (Rilova et al., 2014).

DNA and Protein Interaction Studies

Another investigation focuses on the synthesis of bis(sulfanediyl)bis(tetrahydro‐5‐deazaflavin) analogs linked to naphthalene cores. These compounds have been studied for their ability to bind to DNA and bovine serum albumin (BSA), demonstrating significant biological interaction potential, which could be relevant for drug design and therapeutic applications (Ragheb et al., 2022).

Antiviral Activity

Research into pyrimidine derivatives also extends into antiviral applications. A study on 6-[2-(phosphonomethoxy)alkoxy]pyrimidines has revealed compounds with significant activity against various viruses, including herpes simplex and HIV, underscoring the therapeutic versatility of these molecules (Holý et al., 2002).

Multi-component Synthesis

A notable study presents a three-component one-pot synthesis method for creating new pyrimido[4,5-b]quinoline derivatives, showcasing an innovative approach to generating compounds with potential for further biological screening (Hovsepyan et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many quinoline derivatives have been found to exhibit antimicrobial, antifungal, and antitumor activities .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. Given the biological activity of many quinoline and pyrimidine derivatives, this compound could potentially have interesting biological effects .

Properties

IUPAC Name

6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c22-18-13-19(26)23-21(25(18)16-9-2-1-3-10-16)28-14-20(27)24-12-6-8-15-7-4-5-11-17(15)24/h1-5,7,9-11,13H,6,8,12,14,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYGBOCEGFOABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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